molecular formula C7H6FN B1455888 2-(1-Fluorovinyl)pyridine CAS No. 1331912-48-1

2-(1-Fluorovinyl)pyridine

Cat. No.: B1455888
CAS No.: 1331912-48-1
M. Wt: 123.13 g/mol
InChI Key: BAYUCSDZZOWUIA-UHFFFAOYSA-N
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Description

2-(1-Fluorovinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H6FN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorovinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of vinyl precursors. For instance, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the use of nucleophilic fluorination reagents like DMPU/HF, which offers high acidity and compatibility with cationic metal catalysts .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale fluorination processes using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced fluorination reagents and catalysts to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Fluorovinyl)pyridine undergoes various types of chemical reactions, including substitution, addition, and coupling reactions. One of the key reactions involving this compound derivatives is the palladium-catalyzed Mizoroki-Heck reaction. This reaction utilizes (1-fluorovinyl)methyldiphenylsilane and aryl iodides in the presence of palladium acetate, silver carbonate, and molecular sieves in 1,4-dioxane.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium acetate, silver carbonate, and various fluorination reagents like TBAF·3H2O and DMPU/HF . The reaction conditions often involve elevated temperatures and the use of organic solvents like 1,4-dioxane.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Mizoroki-Heck reaction yields 1-aryl vinyl fluorides or 1,1-diaryl vinyl fluorides in high yields and good stereoselectivity.

Scientific Research Applications

2-(1-Fluorovinyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds . In biology and medicine, fluorinated pyridine derivatives are explored for their potential as imaging agents and therapeutic compounds . The compound’s unique properties, such as high electronegativity and metabolic stability, make it valuable in drug development and diagnostic applications . Additionally, this compound is used in industrial research for the development of new materials and agrochemicals .

Comparison with Similar Compounds

2-(1-Fluorovinyl)pyridine can be compared with other fluorinated pyridine derivatives, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 2,6-difluoropyridine is explored for its potential in radiotherapy . The unique properties of this compound, such as its high regioselectivity in fluorination reactions, set it apart from other similar compounds .

Properties

IUPAC Name

2-(1-fluoroethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYUCSDZZOWUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?

A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []

Q2: What role does the fluorine atom play in the reported reaction?

A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.

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